molecular formula C16H17F3N6S2 B2732394 3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole CAS No. 956754-00-0

3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole

Cat. No.: B2732394
CAS No.: 956754-00-0
M. Wt: 414.47
InChI Key: WYQQTJSYJKQJEM-UHFFFAOYSA-N
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Description

The compound 3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole is a highly substituted heterocyclic molecule featuring a 1,2,4-triazole core linked to a thiazole ring and a trifluoromethyl-substituted pyrazole moiety. Such triazole-thiazole hybrids are often explored for their pharmacological properties, including kinase inhibition or antimicrobial activity, due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

4-(5-cyclopentylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N6S2/c1-9-7-12(16(17,18)19)25(23-9)14-20-11(8-26-14)13-21-22-15(24(13)2)27-10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQQTJSYJKQJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=NN=C(N3C)SC4CCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole is a novel triazole derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, thiazole moiety, and a trifluoromethyl-substituted pyrazole. The presence of these heterocycles is significant as they are commonly associated with various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and thiazole rings. The synthetic route often utilizes cyclization reactions involving appropriate precursors such as thioureas and hydrazines.

Antimicrobial Activity

Recent studies have shown that derivatives containing thiazole and pyrazole rings exhibit notable antimicrobial properties. For instance:

  • A study reported that various pyrazole-thiazole derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentrations (MIC) for these compounds were evaluated using standard methods, revealing varying degrees of effectiveness.
CompoundMIC (µg/mL)Target Organism
3a32S. aureus
3b64E. coli
3c128Pseudomonas aeruginosa

Antifungal Activity

The compound has also been tested for antifungal activity against species such as Candida albicans. Results indicated moderate efficacy, suggesting potential for development as an antifungal agent.

Anticancer Activity

Preliminary investigations into the anticancer properties of similar compounds have shown promising results:

  • Pyrazole derivatives have been noted for their ability to inhibit cancer cell proliferation in various cancer lines .
  • The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, several synthesized pyrazole-thiazole derivatives were evaluated against standard antibiotics. The results indicated that while some compounds exhibited lower activity than chloramphenicol, they still showed potential for development into new antimicrobial agents .
  • Anticancer Screening : A specific derivative was tested against breast cancer cell lines (MCF-7), showing IC50 values in the micromolar range, indicating significant cytotoxic effects .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole exhibit significant antifungal activity against various strains of fungi, including Candida species. A study demonstrated that novel triazole derivatives showed greater efficacy than conventional antifungal agents like fluconazole, with minimal inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa .

Antitubercular Properties

The compound's structural similarity to other triazoles suggests potential antitubercular activity. A series of triazole hybrids have been synthesized and tested for their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting both wild-type and multidrug-resistant strains . The design of such compounds often follows Lipinski's rule of five, ensuring good bioavailability.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of triazole derivatives on cancer cell lines. For instance, compounds with a similar structure were found to inhibit phospholipid-dependent kinase 1, demonstrating significant cytotoxicity against HT29 colorectal cancer cells . The incorporation of various substituents into the triazole framework has been shown to enhance their anticancer properties.

Fungicides

The antifungal properties of triazoles extend to agricultural applications as fungicides. Triazole-based compounds are utilized in crop protection to combat fungal pathogens that threaten food security. Their mechanism often involves disrupting fungal cell membrane synthesis, which is critical for fungal growth and reproduction.

Herbicides

Research into the herbicidal properties of triazoles indicates potential applications in weed management. Compounds with similar scaffolds have shown effectiveness in inhibiting weed growth by targeting specific metabolic pathways in plants.

Case Studies

Study Focus Findings
Study on Antifungal Activity Evaluated antifungal efficacy against Candida speciesCompounds exhibited MIC values ≤ 25 µg/mL
Antitubercular Activity Assessment Tested against Mycobacterium tuberculosisPromising results against MDR strains
Cytotoxicity on Cancer Cells Investigated effects on HT29 cell lineSignificant cytotoxic activity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated and Chlorinated Derivatives

Fluorine and chlorine substituents are common in triazole analogs to improve metabolic stability. For instance:

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analog (5) exhibit isostructural triclinic packing (P¯1 symmetry) with planar molecular conformations, except for one fluorophenyl group oriented perpendicularly .
  • 3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (MFCD03473887) demonstrates how chloro and trifluoromethyl groups synergistically enhance hydrophobic interactions in crystal packing .

In contrast, the target compound’s trifluoromethylpyrazole-thiazole unit may confer greater polarity and metabolic resistance compared to non-fluorinated analogs.

Data Tables for Key Analogs

Compound Name Substituents Molecular Weight Key Features Reference
3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole Cyclopentylsulfanyl, methyl, trifluoromethylpyrazole-thiazole ~460 (estimated) High steric bulk, potential kinase inhibition N/A
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Chlorophenyl, fluorophenyl, triazole-pyrazole 528.94 Isostructural triclinic packing, planar conformation
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole Chlorophenyl, methylphenyl, trifluoromethylbenzylsulfanyl 451.89 Hydrophobic crystal interactions, MDL: MFCD03473887
4-(3-(4-Fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1-(4-methoxybenzyl)-1H-1,2,3-triazole (6g) Fluorophenyl, methoxybenzyl, trifluoromethylpyrazole 476.17 39% yield, white crystalline solid

Q & A

Q. What are the key steps in synthesizing 3-(cyclopentylsulfanyl)-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole?

The synthesis involves a multi-step process:

  • Step 1 : React 3-methyl-5-(trifluoromethyl)-1H-pyrazole with a thiazole derivative to form a thiazolyl-pyrazole intermediate under controlled conditions (e.g., reflux in ethanol with catalytic acetic acid) .
  • Step 2 : Introduce the triazole-thiol moiety via cyclocondensation, typically using thiourea derivatives and cyclopentylamine to generate the sulfanyl group .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterize using NMR and mass spectrometry . Critical parameters include solvent polarity, temperature control (±2°C), and stoichiometric ratios of reactants to minimize by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Assign peaks to confirm the triazole (δ 8.1–8.3 ppm), thiazole (δ 7.5–7.7 ppm), and cyclopentylsulfanyl (δ 1.5–2.0 ppm) moieties. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded regions .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns help identify the thiazole-pyrazole core (e.g., m/z 230.1 for C9H7F3N3S+) .
  • IR Spectroscopy : Confirm sulfanyl (2550–2600 cm⁻¹) and triazole (1500–1600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazole-pyrazole intermediate?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2, BF3·OEt2) to enhance cyclization efficiency. In similar systems, ZnCl2 improved yields by 15–20% .
  • Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents. Ethanol with 5% H2O increased intermediate stability by reducing side reactions .
  • DoE (Design of Experiments) : Apply factorial design to variables (temperature, catalyst loading, stoichiometry). For example, a 3-factor response surface model identified 75°C and 1.2 eq. thiourea as optimal .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • X-ray Diffraction : Grow single crystals via slow evaporation (acetonitrile/ethyl acetate). Use SHELXL for refinement, focusing on the thiazole-triazole dihedral angle (typically 10–15°) and sulfanyl group orientation .
  • ORTEP Visualization : Analyze thermal ellipsoids to assess positional disorder, particularly in the cyclopentyl group. Compare with Cambridge Structural Database (CSD) entries (e.g., refcode XLYTAM) for validation .
  • Twinned Data Handling : For challenging datasets, use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

Q. What computational methods validate proposed reaction mechanisms or bioactivity?

  • DFT Calculations : Optimize transition states (B3LYP/6-311+G**) for key steps like thiazole ring closure. Calculate activation energies (ΔG‡) to compare pathways .
  • Molecular Docking : Screen against targets (e.g., COX-2, EGFR) using AutoDock Vina. For triazole-thiazole hybrids, docking scores (ΔG ≤ -8.5 kcal/mol) correlate with observed enzyme inhibition .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (TIP3P) to assess stability of the sulfanyl group’s hydrophobic interactions .

Q. How can researchers address contradictions in biological activity data?

  • Dose-Response Reproducibility : Test IC50 values across ≥3 independent assays (e.g., MTT for cytotoxicity, fluorometric kinase assays). Use ANOVA to identify outliers (p < 0.05) .
  • Metabolite Interference : Incubate compounds with liver microsomes (human/rat) to rule out artifacts from sulfoxidation or triazole ring cleavage .
  • Target Selectivity Profiling : Use kinome-wide panels (e.g., Eurofins KinaseProfiler) to confirm specificity, as off-target effects are common in polyheterocyclic systems .

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